11-Sulfanylundecyl dihydrogen phosphate
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Overview
Description
. This compound is characterized by the presence of a sulfanyl group (-SH) and a dihydrogen phosphate group (-OPO3H2) attached to an undecyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Sulfanylundecyl dihydrogen phosphate typically involves the reaction of 11-bromoundecanol with thiourea to form 11-mercaptoundecanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) to yield this compound . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
11-Sulfanylundecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydrogen phosphate group can be reduced to form phosphite derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphite derivatives.
Substitution: Various substituted organic molecules depending on the nucleophile used.
Scientific Research Applications
11-Sulfanylundecyl dihydrogen phosphate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 11-Sulfanylundecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, modulating their activity. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity . These interactions influence various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
11-Sulfanylundecyl dihydrogen phosphate can be compared with other similar compounds such as:
11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of a dihydrogen phosphate group.
11-Mercaptoundecylamine: Contains an amine group instead of a dihydrogen phosphate group.
11-Mercaptoundecylphosphonic acid: Similar structure but with a phosphonic acid group instead of a dihydrogen phosphate group
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups. This compound is unique in its ability to participate in both sulfur and phosphorus chemistry, making it a valuable compound in various research fields .
Properties
IUPAC Name |
11-sulfanylundecyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O4PS/c12-16(13,14)15-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-11H2,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXJSSCWCSOFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOP(=O)(O)O)CCCCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O4PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693507 |
Source
|
Record name | 11-Sulfanylundecyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188678-49-1 |
Source
|
Record name | 11-Sulfanylundecyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Mercaptoundecylphosphoric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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